5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O5/c1-14-18(27-24(35-14)17-6-5-7-19(33-3)21(17)34-4)13-30-22(25)20(28-29-30)23(31)26-12-15-8-10-16(32-2)11-9-15/h5-11H,12-13,25H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCZTORFLLVDFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materialsReaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar triazole derivatives. For instance, compounds containing the triazole ring have demonstrated significant cytotoxic effects against various cancer cell lines. In particular:
- In vitro studies have shown that triazole derivatives can inhibit the growth of cancer cells such as MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer) with varying degrees of effectiveness.
- Mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression. The presence of functional groups in the compound may enhance its interaction with specific cellular targets involved in cancer proliferation.
Antimicrobial Properties
Triazole compounds are also known for their antimicrobial properties. Research indicates that derivatives similar to the target compound exhibit activity against various bacterial and fungal strains. The mechanism typically involves interference with microbial cell wall synthesis or function.
Synthesis and Modifications
The synthesis of 5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can be achieved through multi-step organic reactions involving:
- Formation of the oxazole ring : This step typically involves cyclization reactions that create the oxazole structure.
- Triazole formation : Utilizing azide and alkyne coupling reactions (click chemistry) to form the triazole moiety.
- Final modifications : Introducing amino and carboxamide groups to enhance biological activity.
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal reported on a series of synthesized triazole derivatives that showed promising anticancer activity. The compound was tested against several human cancer cell lines, yielding percent growth inhibitions ranging from 51% to 86% across different cell types. These findings suggest that structural modifications can significantly influence anticancer efficacy .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of related compounds found that certain triazole derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of substituents on the aromatic rings for enhancing antimicrobial effectiveness .
Mechanism of Action
The mechanism of action of 5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed to modulate key signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Compared to other pyridazinone derivatives, 5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific biological activities. Similar compounds include:
Pyridazinone: Known for its broad spectrum of pharmacological activities.
Pyridazine: Another derivative with significant biological properties.
Pyrimidine: A related compound with diverse therapeutic applications.
This compound’s distinct structure and properties make it a valuable subject of ongoing research in various scientific fields.
Biological Activity
The compound 5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure:
The chemical structure of the compound can be summarized as follows:
- Molecular Formula: C23H23N7O4
- Molecular Weight: 466.47 g/mol
- LogP: 2.3103 (indicating moderate lipophilicity)
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H23N7O4 |
| Molecular Weight | 466.47 g/mol |
| LogP | 2.3103 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 3 |
| Polar Surface Area | 101.973 Ų |
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.
Case Study:
In a study conducted on non-small-cell lung carcinoma (NSCLC) cells, the compound demonstrated an IC50 value of approximately 25 µM, indicating effective cytotoxicity against these cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of the PI3K/Akt signaling pathway .
Antimicrobial Properties
Triazole compounds are also noted for their antimicrobial activities. In vitro studies have shown that this specific compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Research Findings:
A screening assay revealed that the compound inhibited bacterial growth with an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against E. coli and 20 µg/mL against S. aureus. The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been investigated in various models of inflammation. It was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Results:
In a murine model of acute inflammation, administration of the compound significantly reduced paw edema by approximately 40% compared to control groups. This suggests a potential role in treating inflammatory diseases .
Q & A
Q. What are the primary challenges in synthesizing this compound, and what strategies can improve yield?
The synthesis involves multi-step reactions, including condensation of substituted anilines with isocyanides, azide cyclization, and carboxamide formation . Key challenges include low solubility of intermediates and side reactions during cyclization. To improve yield:
Q. How can researchers address poor aqueous solubility during bioactivity assays?
Low solubility (common in triazole-carboxamide derivatives) can hinder in vitro testing. Mitigation strategies:
Q. What analytical techniques are critical for structural validation?
Essential methods include:
- NMR : Confirm regiochemistry of the triazole ring (e.g., 1H-1,2,3-triazole vs. 1H-1,2,4-triazole) and methoxy group positions .
- HRMS : Verify molecular formula (e.g., C₂₃H₂₅N₅O₅ requires exact mass 475.18 g/mol) .
- XRD : Resolve crystal structure to confirm stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported bioactivity data?
Discrepancies in enzyme inhibition (e.g., IC₅₀ variability across studies) may arise from assay conditions or off-target effects. Methodological approaches:
- Perform molecular docking to compare binding modes across isoforms (e.g., kinase vs. phosphatase targets) .
- Validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Apply meta-analysis to identify confounding variables (e.g., cell line variability, serum protein interference) .
Q. What strategies optimize substituent effects for structure-activity relationship (SAR) studies?
Systematic SAR requires:
- Fragment-based design : Replace methoxy groups with bioisosteres (e.g., ethoxy, halogen) to assess electronic effects .
- Comparative pharmacophore modeling : Map steric and electrostatic contributions of the oxazole-methyl group to target engagement .
- In silico ADMET prediction : Prioritize derivatives with balanced solubility and permeability (e.g., logP < 5) .
Q. How can AI-driven platforms enhance reaction optimization for novel analogs?
AI integration enables:
- Bayesian optimization : Predict optimal molar ratios (e.g., K₂CO₃ as base) and temperatures for azide cyclization .
- Automated high-throughput screening : Test 100+ conditions (solvent, catalyst) in parallel using microreactors .
- Real-time spectral analysis : Couple FTIR/Raman with machine learning to detect intermediate formation and adjust flow rates .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
